5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2 . The structure includes a fluorobenzyl group, a pyridinyl group, and a piperazine carbonyl group .Scientific Research Applications
FGFR Inhibition
The compound has demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is associated with various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Targeting FGFRs represents a promising strategy for cancer therapy . Specifically, compound 4h exhibited significant FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). In vitro studies showed that 4h inhibited breast cancer cell proliferation (4T1 cells) and induced apoptosis. Additionally, it suppressed cell migration and invasion, making it a potential lead compound for further optimization .
Drug Development Prospects
The low molecular weight of compound 4h makes it an appealing lead compound for drug development. Its favorable properties could facilitate subsequent optimization and the design of more potent FGFR inhibitors. Researchers are actively exploring this class of 1H-pyrrolo[2,3-b]pyridine derivatives as potential candidates for cancer therapeutics .
Structure-Based Design
Researchers have utilized a structure-based design strategy, focusing on the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder for FGFR inhibition. This approach aims to create novel and concise chemotypes of FGFR inhibitors, building upon the promising scaffold of this compound .
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.